2-Amino-6-nitroquinoxaline

Synthetic methodology Process chemistry Heterocyclic chemistry

Obtaining consistent-quality 2-amino-6-nitroquinoxaline for medicinal chemistry is challenging. This compound resolves supply uncertainty with high-purity material and proven biological activity: • Dual M. tuberculosis target engagement: DXR IC50 8.0 µM, DNA gyrase IC50 22.1 µM • Bioreductive prodrug scaffold: enhances chlorambucil cytotoxicity at 100 nM in HCT-116 cells • Reliable synthesis: 93% yield from 2-chloro-6-nitroquinoxaline, minimizing cost and waste Ideal for anti-TB and oncology lead optimization campaigns.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 115726-26-6
Cat. No. B047194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-nitroquinoxaline
CAS115726-26-6
Synonyms2-AMINO-6-NITROQUINOXALINE
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])N
InChIInChI=1S/C8H6N4O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H,(H2,9,11)
InChIKeyQEPYYXCOFZEGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-nitroquinoxaline: Versatile Nitro-Heterocyclic Scaffold


2-Amino-6-nitroquinoxaline (CAS 115726-26-6) is a functionalized quinoxaline derivative characterized by an amino group at the 2-position and a nitro group at the 6-position of the heterocyclic core [1]. The compound serves as a strategic intermediate and a privileged scaffold in medicinal chemistry, with the nitro group imparting distinct electronic properties and biological activity compared to its non-nitrated or differently substituted analogs [1]. Its molecular structure enables diverse downstream functionalization, particularly through the reactive 2-amino handle, making it a valuable building block for generating compound libraries targeting infectious diseases and oncology applications [2].

Why 2-Amino-6-nitroquinoxaline Cannot Be Replaced


Generic substitution among quinoxaline derivatives is not feasible due to the profound influence of the 6-nitro group on both chemical reactivity and biological target engagement. The nitro substituent in 2-amino-6-nitroquinoxaline serves as both a strong electron-withdrawing group, which modulates the nucleophilicity of the 2-amino group and directs electrophilic aromatic substitution , and as a potential bioreductive trigger or hydrogen-bonding pharmacophore in biological systems [1]. In contrast, the non-nitrated analog 2-aminoquinoxaline lacks this electronic polarization, while 6-nitroquinoxaline lacks the synthetically crucial 2-amino handle. Even closely related nitroquinoxalines with altered substitution patterns (e.g., 2-methyl-6-nitroquinoxaline) exhibit markedly different solubility, hydrogen-bonding capacity, and target selectivity profiles. Therefore, selecting the precise 2-amino-6-nitro substitution pattern is essential for achieving predictable synthetic outcomes and reproducible biological activity in mechanism-of-action studies and lead optimization campaigns.

2-Amino-6-nitroquinoxaline: Quantified Differentiation


Synthetic Yield Advantage Over Alternative Routes

In the synthesis of 2-amino-6-nitroquinoxaline, the route employing 2-chloro-6-nitroquinoxaline as the precursor achieves a yield of approximately 93% . In contrast, the alternative route using 6-nitroquinoxaline as the starting material results in a significantly lower yield of approximately 51% . This yield differential of 42 percentage points represents an 82% relative increase in efficiency when using the chlorinated precursor, directly impacting procurement decisions for large-scale synthesis campaigns.

Synthetic methodology Process chemistry Heterocyclic chemistry

Antitubercular Potency Against M. tuberculosis

Nitroquinoxaline intermediates, structurally related to 2-amino-6-nitroquinoxaline, demonstrated potent activity against Mycobacterium tuberculosis H37Rv strain. A panel of seven nitroquinoxaline derivatives exhibited MIC90 values ranging from 0.6 to 9.5 µM [1]. Notably, the lowest MIC90 value of 0.6 µM (corresponding to compound 19, a close structural analog) places this scaffold within a therapeutically relevant potency range, surpassing the activity observed for many other heterocyclic chemotypes in the same assay system [1]. This establishes the 6-nitroquinoxaline core as a validated starting point for antitubercular lead optimization.

Antitubercular drug discovery Infectious disease Mycobacterium tuberculosis

DNA Damage Augmentation in Colorectal Cancer

An aminoquinoxaline compound (1e), structurally derived from a nitroquinoxaline precursor analogous to 2-amino-6-nitroquinoxaline, was shown to selectively cleave abasic sites in DNA at a concentration of approximately 100 nM . More critically, in a cellular context, 1e augmented the cytotoxic response of the alkylating agent chlorambucil at low concentrations in HCT-116 human colorectal carcinoma cells . This combination effect is not observed with non-nitrated quinoxaline analogs, underscoring the functional importance of the nitro group for bioreductive activation and subsequent DNA-targeting activity. The study demonstrates a defined mechanistic synergy that enhances therapeutic index through targeted DNA damage amplification.

Cancer chemotherapy DNA damage Combination therapy

Physicochemical Differentiation from Unsubstituted Analog

The presence of the 6-nitro group substantially alters the physicochemical profile of 2-amino-6-nitroquinoxaline relative to its non-nitrated analog. The topological polar surface area (TPSA) is nearly doubled, increasing from 51.8 Ų for 2-aminoquinoxaline to 97.6 Ų for the target compound [1][2]. Similarly, the hydrogen-bond acceptor count rises from 3 to 5, and the XLogP decreases from 1.5 to 1.3, indicating a shift toward higher polarity and potentially altered membrane permeability [1][2]. These differences are critical for predicting intestinal absorption, blood-brain barrier penetration, and overall drug-likeness. Procurement of the correct derivative is therefore essential when designing compounds for specific pharmacokinetic profiles.

Drug-likeness ADME prediction Medicinal chemistry

Enzymatic Inhibition of M. tuberculosis DXR and DNA Gyrase

2-Amino-6-nitroquinoxaline has been profiled against two essential Mycobacterium tuberculosis enzymes: 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) and DNA gyrase. In biochemical assays, the compound inhibited DXR with an IC50 of 8.0 µM and DNA gyrase with an IC50 of 22.1 µM [1][2]. In contrast, the non-nitrated analog 2-aminoquinoxaline does not exhibit comparable inhibitory activity against these targets (no published IC50 values below 100 µM in the same assay systems). This differential enzyme inhibition profile highlights the essential role of the 6-nitro group in facilitating interactions with the active sites of these clinically validated targets, suggesting a unique dual-target mechanism that can be exploited for lead optimization.

Target validation Enzymology Mechanism of action

2-Amino-6-nitroquinoxaline: Validated Applications


Lead Generation for Antitubercular Drug Discovery

Investigators focused on identifying novel scaffolds for tuberculosis therapy can employ 2-amino-6-nitroquinoxaline as a privileged starting point. The scaffold has demonstrated direct inhibition of two essential M. tuberculosis enzymes (DXR and DNA gyrase) with IC50 values of 8.0 µM and 22.1 µM, respectively, and related nitroquinoxaline derivatives achieve MIC90 values as low as 0.6 µM against the H37Rv strain [1][2][3]. This dual-target engagement and potent cellular activity provide a strong foundation for structure-activity relationship (SAR) exploration, hit-to-lead optimization, and mechanism-of-action studies.

Development of Chemosensitizers for Colorectal Cancer Therapy

Research groups investigating strategies to overcome chemoresistance in colorectal carcinoma can utilize 2-amino-6-nitroquinoxaline-derived molecules as chemosensitizers. The aminoquinoxaline derivative 1e, generated via GSH-mediated reduction of the nitro group, selectively cleaves abasic DNA sites and, at 100 nM, significantly augments the cytotoxicity of chlorambucil in HCT-116 cells . This application scenario is particularly relevant for combination therapy design, where the nitroquinoxaline moiety serves as a bioreductive prodrug that enhances the efficacy of DNA-damaging agents in tumors with elevated glutathione levels.

Synthesis of 6-Aminoquinoxaline-Alkynyl Aromatase Inhibitors

2-Amino-6-nitroquinoxaline is a critical intermediate for synthesizing 6-aminoquinoxaline-alkynyl derivatives that target aromatase (CYP19A1) for breast cancer therapy. Following reduction of the nitro group to an amine, the resulting 2,6-diaminoquinoxaline can be elaborated via Sonogashira coupling to install alkynyl moieties. In a validated workflow, this approach yielded compounds with IC50 values of 12.2 µM and 66.7 µM against aromatase, and antiproliferative activity against MCF-7 breast cancer cells with IC50 values of 35.6 µM and 69.7 µM [3]. This scenario underscores the compound's utility as a versatile building block for generating focused chemical libraries.

Process Chemistry Optimization and Scale-Up

Process chemists and procurement managers can leverage the established synthetic route from 2-chloro-6-nitroquinoxaline, which reliably delivers 2-amino-6-nitroquinoxaline in 93% yield . This high-yielding amination protocol, conducted in a liquid ammonia/potassium permanganate system, minimizes material costs and waste generation compared to the alternative 51% yield route from 6-nitroquinoxaline. The 42-percentage-point yield advantage directly supports cost-effective scale-up for preclinical studies and early-phase development, making it the preferred synthetic pathway for bulk procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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